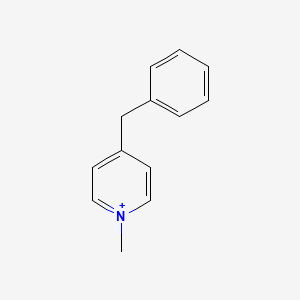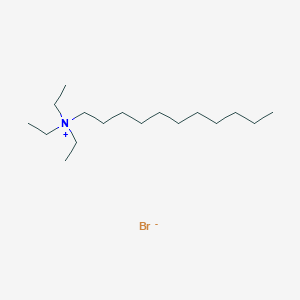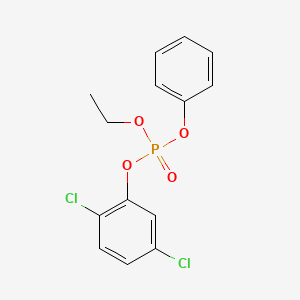
2,5-Dichlorophenyl ethyl phenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichlorophenyl ethyl phenyl phosphate is an organophosphorus compound with the molecular formula C14H11Cl2O4P. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, an ethyl group, and a phosphate group. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenyl ethyl phenyl phosphate typically involves the reaction of 2,5-dichlorophenol with ethyl phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: 2,5-Dichlorophenyl ethyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphates.
Reduction: Formation of phosphonates.
Substitution: Formation of substituted phenyl phosphates.
科学研究应用
2,5-Dichlorophenyl ethyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Dichlorophenyl ethyl phenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal cellular functions. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other enzymes.
相似化合物的比较
- Phenyl dichlorophosphate
- Diethyl chlorophosphate
- Diphenyl phosphoryl chloride
Comparison: 2,5-Dichlorophenyl ethyl phenyl phosphate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
38149-73-4 |
|---|---|
分子式 |
C14H13Cl2O4P |
分子量 |
347.1 g/mol |
IUPAC 名称 |
(2,5-dichlorophenyl) ethyl phenyl phosphate |
InChI |
InChI=1S/C14H13Cl2O4P/c1-2-18-21(17,19-12-6-4-3-5-7-12)20-14-10-11(15)8-9-13(14)16/h3-10H,2H2,1H3 |
InChI 键 |
IOWGBLYDJHSGJU-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OC1=CC=CC=C1)OC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


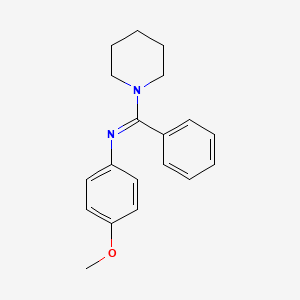
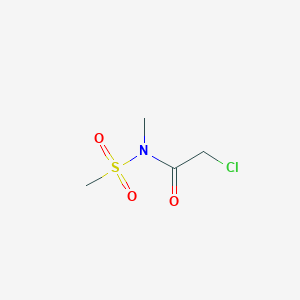
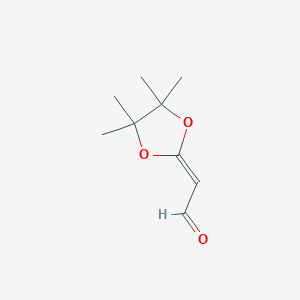
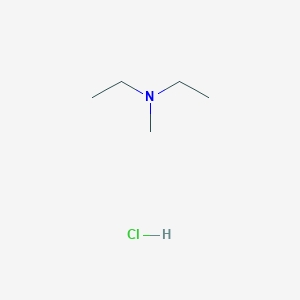
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

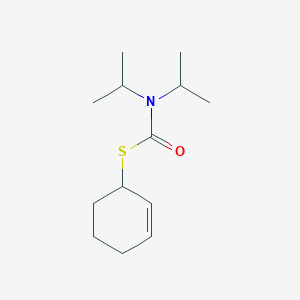

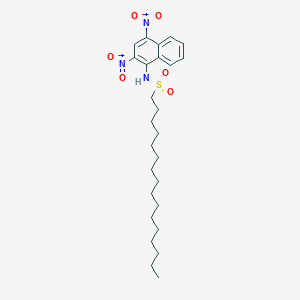
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
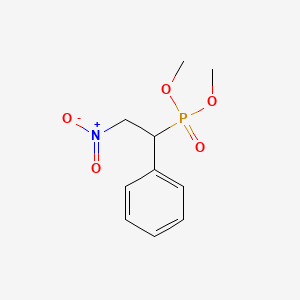
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
